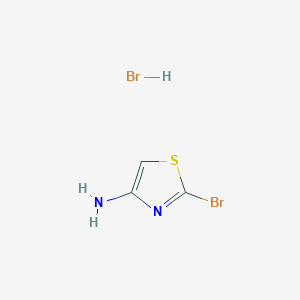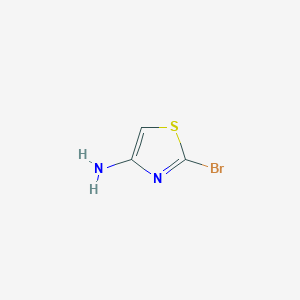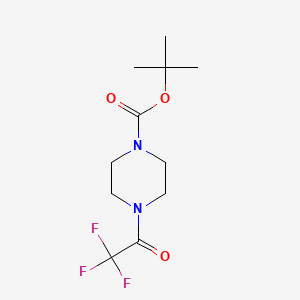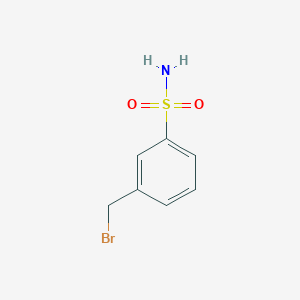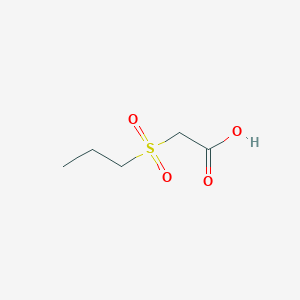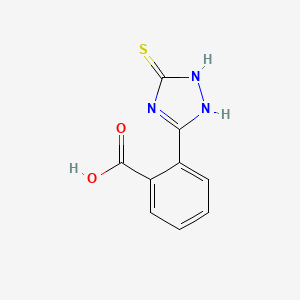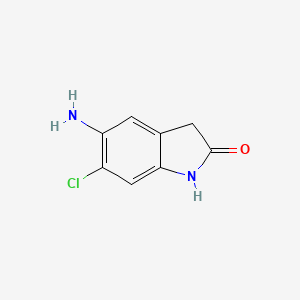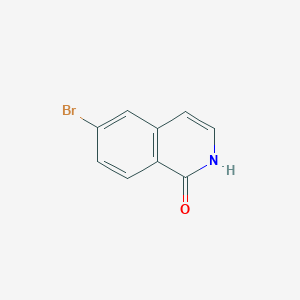
6-Bromo-2H-isoquinolin-1-one
概要
説明
Synthesis Analysis
The synthesis of bromoisoquinoline derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones is achieved through a base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile, which may offer insights into similar condensation reactions that could be applied to the synthesis of 6-Bromo-2H-isoquinolin-1-one . Additionally, a palladium-catalyzed C-H activation method is described for synthesizing isoquinolin-1(2H)-ones, which could potentially be adapted for the synthesis of the compound . The Knorr synthesis is also mentioned as a method for synthesizing 6-bromoquinolin-2(1H)-one derivatives, which involves a condensation between β-keto esters and 4-bromoaniline, followed by cyclization .
Molecular Structure Analysis
The molecular structure of bromoisoquinoline derivatives is characterized in some studies. For example, the crystal structure and molecular interactions of a novel 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one are analyzed, providing details on the crystal packing stabilized by hydrogen bonds and π-stacking interactions . Although this compound is not 6-Bromo-2H-isoquinolin-1-one, the analysis of molecular interactions could be relevant for understanding the structural properties of similar brominated isoquinolines.
Chemical Reactions Analysis
The chemical reactivity of bromoisoquinoline derivatives is explored in several papers. The synthesis of 2-amino-3-bromoquinolines through palladium-catalyzed isocyanide insertion and cyclization of gem-dibromovinylanilines is one such reaction that showcases the potential for bromoisoquinolines to undergo cyclization and substitution reactions . The Friedländer synthesis is another method mentioned for incorporating 6-bromoquinoline into novel chelating ligands, indicating the versatility of bromoisoquinolines in forming complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoisoquinoline derivatives are not extensively discussed in the provided papers. However, the synthesis and antibacterial evaluation of 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one suggest that bromoisoquinoline derivatives can exhibit biological activity, which may be a property of interest for 6-Bromo-2H-isoquinolin-1-one as well . The optical properties of 6-bromoquinoline derivatives are also mentioned, with a high emission quantum yield observed for 6,6'-biquinolines, which could imply potential applications in materials science for related compounds .
科学的研究の応用
Application 1: Synthesis of Isoxazolidine-fused Isoquinolin-1(2H)-ones
- Summary of the Application: 6-Bromo-2H-isoquinolin-1-one is used in the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones . This process involves direct intramolecular C–H/N–H functionalization under metal-free conditions .
- Methods of Application or Experimental Procedures: The general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 minute at room temperature through C–H/N–H functionalization .
- Results or Outcomes: The protocol has the merits of broad substrate scope, atom economy, and operational simplicity .
Application 2: Discovery of ROCK-I Inhibitors and PDK1 Inhibitors
- Summary of the Application: 6-Bromo-2H-isoquinolin-1-one was used as a reagent in the fragment-based discovery of ROCK-I inhibitors derived from 6-substituted isoquinolin-1-amine . It was also used in the discovery of novel isoquinolone PDK1 inhibitors which offer a potentially new therapeutic modality for cancer treatment .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these studies could potentially offer a new therapeutic modality for cancer treatment .
Safety And Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) .
特性
IUPAC Name |
6-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXSEQHOVSTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579123 | |
| Record name | 6-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2H-isoquinolin-1-one | |
CAS RN |
82827-09-6 | |
| Record name | 6-Bromo-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82827-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2H-isoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

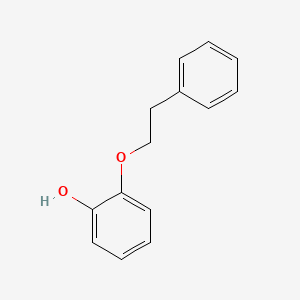
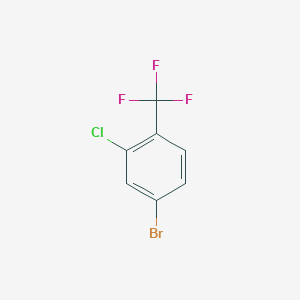
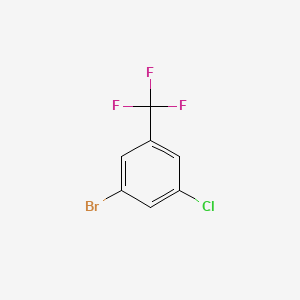
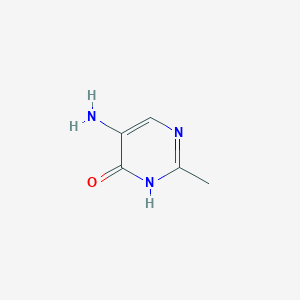
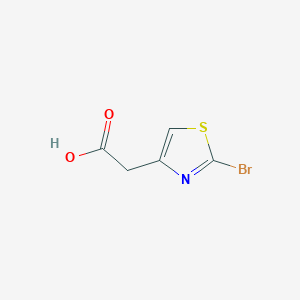
![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)
